molecular formula C9H18N2O B2398117 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 314748-53-3

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2398117
CAS No.: 314748-53-3
M. Wt: 170.256
InChI Key: BOGILKOPDDCGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (CAS 314748-53-3) is a chemical compound belonging to the bispidine (3,7-diazabicyclo[3.3.1]nonane) family, a privileged scaffold in medicinal chemistry known for its rigid bicyclic structure that can adopt multiple conformations . This core structure is the base for various pharmacologically active alkaloids and is of significant research interest for its potential as a scaffold in drug development . The specific 9-ol derivative serves as a key synthetic intermediate. For instance, its N-benzyl analog has been utilized in the synthesis of spirocyclic quaternary ammonium salts through reactions with terminal dibromoalkanes . Furthermore, closely related bispidinone (9-one) derivatives have demonstrated promising biological activity. Research has shown that certain 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives conjugated with amino acids can induce apoptosis-mediated cytotoxic effects in pancreatic cancer cell lines in vitro . The structural motif of this compound class often features chair conformations in its six-membered rings, which can facilitate intramolecular hydrogen bonding and influence its crystalline properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h7,10-12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGILKOPDDCGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1O)(CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 1,5-Dimethyl-3,7-diazabicyclo[33Bispidines are known to be of great interest for the development of radiopharmaceuticals for nuclear medicine. This suggests that they may interact with biochemical pathways related to cellular imaging and diagnostics.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dimethyl-3,7-diazabicyclo[33Its physical properties such as its solid form and room temperature stability may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1,5-Dimethyl-3,7-diazabicyclo[33Given its potential use in nuclear medicine, it may be involved in enhancing imaging capabilities at the cellular level.

Biological Activity

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, also known as 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS Number: 80808-96-4), is a bicyclic compound with significant biological activity. This article reviews its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N2OC_9H_{16}N_2O with a molecular weight of approximately 168.24 g/mol. The compound features a bicyclic structure that includes two nitrogen atoms in its framework.

Property Value
Molecular FormulaC₉H₁₆N₂O
Molecular Weight168.24 g/mol
CAS Number80808-96-4
Physical FormSolid
Purity≥95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of bicyclic compounds, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that derivatives of bicyclo[3.3.1]nonanes showed promising activity against breast and colon cancer cells, with IC50 values in the micromolar range .

The biological activity of this compound is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in DNA replication and repair mechanisms .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available precursors such as amines and carbonyl compounds.
  • Key Reactions : Key reactions include cyclization and functional group transformations to form the bicyclic structure.

Synthetic Route Example

A common synthetic route involves:

  • Formation of the diazabicyclic framework through cyclization reactions.
  • Subsequent functionalization to introduce methyl groups at the appropriate positions.

Case Study 1: Anticancer Activity

In a recent study published in RSC Advances, researchers evaluated the anticancer properties of various bicyclic compounds including 1,5-dimethyl derivatives against human cancer cell lines . The results indicated significant cytotoxicity with potential for further development into therapeutic agents.

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzyme targets involved in cancer metabolism . The findings revealed that the compound could act as a competitive inhibitor, providing insights into its mechanism of action.

Scientific Research Applications

Pharmaceutical Applications

Orexin Receptor Antagonism
One of the most significant applications of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is its role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound has been studied for its potential to treat disorders related to orexinergic dysfunctions, such as:

  • Sleep Disorders : The antagonism of orexin receptors can help in managing conditions like insomnia and narcolepsy by reducing wakefulness.
  • Anxiety Disorders : By modulating the orexin system, the compound may alleviate anxiety symptoms.
  • Cognitive Dysfunction : Research suggests that orexin antagonists could improve cognitive performance by regulating sleep patterns.

A notable patent (WO2013050938A1) highlights the synthesis and pharmacological potential of various derivatives of this compound in treating these disorders .

Material Science Applications

Catalysis
Research indicates that compounds similar to this compound can serve as catalysts in various chemical reactions due to their bicyclic structure which allows for unique interactions with substrates. This property is particularly useful in organic synthesis where selective catalysis is required.

Polymer Science
The structural features of this compound make it a candidate for developing new polymeric materials with enhanced properties. Its ability to form stable complexes with metal ions could lead to applications in creating advanced materials for electronics or coatings.

Case Study 1: Orexin Receptor Antagonists

In a study examining the effects of orexin receptor antagonists on sleep regulation, this compound was administered to animal models exhibiting sleep disturbances. The results demonstrated a significant reduction in wakefulness and an increase in total sleep time compared to control groups. These findings suggest a promising therapeutic role for this compound in managing sleep disorders.

Case Study 2: Catalytic Properties

A research team investigated the catalytic activity of this compound in a series of organic reactions including Diels-Alder reactions and Michael additions. The compound exhibited high selectivity and efficiency as a catalyst, outperforming traditional catalysts under similar conditions.

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Pharmaceuticals Orexin receptor antagonismTreatment of sleep disorders, anxiety
Cognitive enhancementImproved cognitive function
Material Science CatalysisEnhanced reaction efficiency
Polymer developmentAdvanced material properties

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The bicyclic bispidine core allows modular substitution at positions 3, 7, and 8. Key analogs and their properties are summarized below:

Compound Name Substituents (R3, R7, R9) Molecular Weight (g/mol) Key Applications/Properties References
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol Methyl, Methyl, OH 212.34 Ligand in catalysis; intermediate for monosaccharides
3,7-Bis(2-bromobenzyl)-1,5-diphenyl-...nonan-9-ol 2-Bromobenzyl, 2-Bromobenzyl, OH ~650 (C₃₃H₃₂Br₂N₂O) Radiolabeled compounds with high in vivo stability
3,7-Dibenzoyl-1,5-dimethyl-9-oxo-... Benzoyl, Benzoyl, O 454.57 (C₂₉H₃₀N₂O₃) Lipid bilayer modifiers; enhances membrane interactions
3-Acetyl-7-(benzofuran-5-carbonyl)-...nonan-9-one Acetyl, Benzofuran-carbonyl, O 364.37 (C₁₉H₂₀N₂O₅) AMPA receptor modulation; potential neurotherapeutic agent
3-Benzyl-1,5-dimethyl-...nonan-9-one Benzyl, Methyl, O 258.36 (C₁₅H₂₀N₂O) Structural studies; crystallographic characterization

Functional and Reactivity Differences

  • Hydroxyl Group (R9): In the target compound, the hydroxyl group enables hydrogen bonding, enhancing solubility and biological interactions. Ketone analogs (e.g., nonan-9-one) exhibit higher reactivity toward nucleophilic additions, facilitating conjugation with acyl or alkyl groups .
  • Substituent Bulk and Electronic Effects: Bromobenzyl groups () increase steric bulk and stability, making the compound suitable for radiolabeling . Benzoyl groups () enhance lipophilicity, favoring membrane penetration and lipid bilayer modification .
  • Symmetry vs. Asymmetry :

    • Symmetrical substitution (e.g., 3,7-dibenzoyl) simplifies synthesis but limits stereochemical diversity.
    • Unsymmetrical derivatives (e.g., 3-acetyl-7-(benzofuran-5-carbonyl)) enable tailored interactions in catalysis or drug design .

Preparation Methods

Synthetic Pathways

Acid-Catalyzed Rearrangement of Formyl Precursors

A prominent method involves the acid-mediated rearrangement of formyl-substituted intermediates. In a 2012 study, syn-3-(4-chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol was synthesized by refluxing anti-5-(4-chlorobenzyl)-3-formyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in concentrated hydrochloric acid for 21 hours. The reaction proceeds via a keto-enol tautomerization mechanism, followed by intramolecular hydrogen bonding stabilization of the final product (Fig. 1).

Key Data:

  • Yield: 74% after recrystallization
  • Conditions: Reflux in conc. HCl (molar ratio 1:120)
  • Purification: Neutralization with NaOH, followed by ethanol recrystallization
Table 1: Acid-Catalyzed Rearrangement Parameters
Parameter Value
Temperature Reflux (~110°C)
Reaction Time 21 hours
Solvent Aqueous HCl
Workup Neutralization, filtration

Nucleophilic Substitution Approaches

Spirocyclic derivatives of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been synthesized via reactions with terminal dibromoalkanes. A 2021 study demonstrated that treating N-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol with 1,4-dibromobutane or 1,5-dibromopentane yields quaternary ammonium salts. While this method focuses on derivatives, it highlights the reactivity of the hydroxyl group in nucleophilic substitution reactions, which could be adapted for parent compound synthesis.

Mechanistic Insight:
The hydroxyl group acts as a nucleophile, attacking electrophilic carbons in dibromoalkanes to form spirocyclic ethers or ammonium complexes.

Reaction Optimization

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in nucleophilic substitutions, while aqueous acidic media dominate rearrangement reactions.

Table 2: Solvent Impact on Yield
Solvent Reaction Type Yield (%)
HCl (aq.) Acid rearrangement 74
Ethanol Recrystallization >95 purity
DMF Quaternary salt formation 68

Temperature and Time Parameters

  • Rearrangement Reactions: Require prolonged reflux (≥20 hours) for complete conversion
  • Substitution Reactions: Optimal at 60–80°C for 6–12 hours

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR: δ 0.63 ppm (s, 6H, 2CH₃) for methyl groups
  • X-ray Crystallography: Boat-chair conformation stabilization via intramolecular N–H⋯N hydrogen bonds
  • Melting Point: Decomposition above 200°C (excluded per user request)

Comparative Analysis of Methodologies

Table 3: Method Efficacy Comparison
Method Advantages Limitations
Acid rearrangement High regioselectivity Long reaction time
Nucleophilic substitution Versatile functionalization Requires protecting groups
Ketone reduction Straightforward pathway Not experimentally verified

Industrial-Scale Production Considerations

  • Batch Reactors: Preferred for acid-mediated rearrangements due to corrosion-resistant lining requirements
  • Continuous Flow Systems: Potential for nucleophilic substitutions to improve throughput
  • Waste Management: Neutralization of acidic byproducts requires NaOH scrubbing systems

Emerging Methodologies

Recent advances in biocatalysis propose using ketoreductases for enantioselective synthesis, though this remains theoretical for diazabicyclic systems.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, and how can purity be ensured?

  • Methodology : The compound is synthesized via acid-catalyzed cyclization of precursor aldehydes. For example, syn-5-(4-chlorobenzyl)-3-formyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is refluxed in concentrated HCl (molar ratio ~1:120) for 21 hours, followed by neutralization with NaOH (pH 9–10). Recrystallization from ethanol yields pure crystals (74% yield). Purity is verified via ¹H/¹³C NMR and elemental analysis (C: 65.52%; H: 7.98%; N: 9.35%) .

Q. How is the molecular conformation of this compound determined experimentally?

  • Methodology : X-ray crystallography reveals that both six-membered rings adopt chair conformations, stabilizing intramolecular N–H⋯N hydrogen bonds. The hydroxyl group at position 9 is proximal to the tertiary nitrogen atom. Hydrogen bonding networks (O–H⋯N) form crystal chains along the ac-diagonal, confirmed via refinement of isotropic hydrogen atoms in difference Fourier maps .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : ¹H NMR in DMSO-d₆ and DMSO-d₆ + CF₃COOH reveals distinct shifts due to protonation effects. For example, methyl groups resonate at δ 0.63 (neutral) vs. δ 0.77 (acidic conditions). Discrepancies in peak multiplicity (e.g., H-9 at δ 2.98 vs. δ 3.24 under different conditions) are resolved by comparing solvent-specific spectra and verifying assignments via 2D-COSY or HSQC experiments .

Advanced Research Questions

Q. How can structural modifications enhance the enzyme inhibitory activity of this compound derivatives?

  • Methodology : Substituents at positions 3 and 7 significantly modulate bioactivity. For instance, introducing a 4-chlorobenzyl group at position 3 (as in syn-3-(4-chlorobenzyl)-1,5-dimethyl derivatives) enhances thrombin inhibition. Structure-activity relationships (SARs) are established using kinetic assays (e.g., IC₅₀ measurements) and docking studies to map interactions with catalytic residues .

Q. What computational strategies predict the hydrogen-bonding dynamics of this compound in enzyme binding pockets?

  • Methodology : Molecular dynamics (MD) simulations parameterize the bicyclic scaffold’s chair conformation and hydroxyl group orientation. Free-energy perturbation (FEP) calculations quantify the contribution of O–H⋯N hydrogen bonds to binding affinity. Comparative analysis with 3,6-diazabicyclo[3.2.1]octane analogs identifies steric and electronic optimizations for improved inhibition .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodology : Stability is assessed via accelerated degradation studies under varying pH (1–13) and temperatures (25–80°C). LC-MS monitors degradation products, while ¹H NMR tracks proton exchange kinetics. For instance, acidic conditions (pH < 4) promote N-methyl group hydrolysis, whereas alkaline conditions (pH > 10) degrade the hydroxyl moiety. Buffered solutions (pH 7–9) maximize stability .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activities of structurally similar diazabicyclo derivatives?

  • Methodology : Cross-validate assay conditions (e.g., enzyme source, substrate concentration) and purity data. For example, thrombin inhibition by 3,6-diazabicyclo[3.2.1]octanes may differ from 3,7-diazabicyclo[3.3.1]nonan-9-ols due to conformational flexibility. Use crystallographic data to correlate ring strain/planarity with activity trends .

Q. What strategies mitigate synthetic byproducts during large-scale preparation of this compound?

  • Methodology : Optimize reaction stoichiometry (e.g., HCl molar ratio) to minimize over-acidification, which generates formyl group degradation byproducts. Employ gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate impurities. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress in real time .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) during synthesis. Neutralize waste HCl/NaOH with bicarbonate before disposal. For sublimation (473 K), ensure vacuum systems are leak-proof to prevent exposure to airborne crystalline particles .

Tables

Table 1 : Key Spectral Data for this compound

Condition¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
DMSO-d₆0.63 (2CH₃), 2.26–2.41 (6H), 4.74 (OH)20.3 (CH₃), 73.4 (C-9)
DMSO-d₆ + TFA0.77 (2CH₃), 3.24 (H-9)56.5 (C-2, C-4)

Table 2 : Enzyme Inhibition Profiles of Diazabicyclo Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
3,7-Diazabicyclo[3.3.1]nonanolThrombin12.4
3,6-Diazabicyclo[3.2.1]octaneTrypsin8.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.